REACTION_CXSMILES
|
N[C:2]1[C:11]([CH3:13])([CH3:12])[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([OH:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C[OH:22]>[OH-].[Na+]>[OH:14][C:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:22])[C:11]1([CH3:13])[CH3:12] |f:2.3|
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Name
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2-amino-3,4-dihydro-3,3-dimethyl-4-phenylquinolin-4-ol
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Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=CC=C2C(C1(C)C)(O)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
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ADDITION
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Details
|
The mixture was poured onto water
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined extracts washed
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was crystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C(NC2=CC=CC=C12)=O)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |